Rifabutin -

Rifabutin

Catalog Number: EVT-10893728
CAS Number:
Molecular Formula: C46H62N4O11
Molecular Weight: 847.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Rifabutin is derived from the natural product rifamycin S, which is produced by the fermentation of Amycolatopsis rifamycinica. The compound is classified as a semisynthetic derivative of rifamycin and falls under the category of antimycobacterial agents. It exhibits broad-spectrum activity against both gram-positive and some gram-negative bacteria, along with certain protozoa.

Synthesis Analysis

Methods and Technical Details

The synthesis of rifabutin involves several steps, starting from rifamycin S. Key methods include:

  1. Bromination: The initial step typically involves bromination of rifamycin S to yield 3-bromine rifamycin-S, which acts as an intermediate. This can be achieved using potassium bromate and potassium bromide in an aqueous solution followed by extraction with organic solvents like ethyl acetate .
  2. Acylation: The introduction of various acyl groups can be performed to modify the antibiotic’s properties. For instance, acylation reactions using different carboxylic acids can yield various analogs with altered pharmacological profiles .
  3. Prodrug Formation: Recent studies have focused on synthesizing water-soluble prodrugs of rifabutin to improve its bioavailability and therapeutic efficacy. This involves modifying the amide bonds in the structure to facilitate better absorption in biological systems .
Molecular Structure Analysis

Structure and Data

Rifabutin has a complex molecular structure characterized by a naphthalene ring system linked to a polyketide backbone. Its chemical formula is C46H62N4O11C_{46}H_{62}N_{4}O_{11}, and it has a molecular weight of approximately 822. The key structural features include:

  • A dimethylamino group.
  • A hydroxyl group.
  • Multiple double bonds contributing to its aromatic character.

The stereochemistry of rifabutin plays a crucial role in its biological activity, influencing how it interacts with bacterial RNA polymerase.

Chemical Reactions Analysis

Reactions and Technical Details

Rifabutin undergoes various chemical reactions that are essential for its function and modification:

  1. Oxidation: Rifabutin can be oxidized at specific functional groups to form N-oxides, which may exhibit different pharmacological activities compared to the parent compound .
  2. Hydrolysis: Under physiological conditions, rifabutin can hydrolyze, affecting its stability and efficacy. The rate of hydrolysis can be influenced by pH and temperature, making it essential to consider these factors during formulation development .
  3. Drug Interactions: Rifabutin interacts with cytochrome P450 enzymes, particularly CYP3A4, which can lead to significant drug-drug interactions when co-administered with other medications .
Mechanism of Action

Process and Data

Rifabutin exerts its antibacterial effects primarily through inhibition of bacterial RNA synthesis. It binds to the beta subunit of bacterial DNA-dependent RNA polymerase, preventing the transcription process essential for bacterial growth and replication. This mechanism is similar to that of other rifamycins but varies slightly in binding affinity due to structural differences.

The effectiveness of rifabutin against Mycobacterium tuberculosis is enhanced by its ability to penetrate cellular membranes efficiently, particularly in macrophages where the bacteria reside.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Rifabutin is typically presented as a yellow-orange crystalline powder.
  • Solubility: It exhibits limited solubility in water but shows improved solubility when formulated as prodrugs or in combination with surfactants.
  • Stability: The compound is stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.

Relevant data indicate that optimizing formulation conditions can significantly enhance the stability and bioavailability of rifabutin .

Applications

Scientific Uses

Rifabutin's primary application is in the treatment and prevention of tuberculosis, especially for patients who are HIV-positive or have multi-drug resistant strains of Mycobacterium tuberculosis. Additionally, it has potential applications in treating other mycobacterial infections such as those caused by Mycobacterium avium complex.

Research continues into developing long-acting formulations that utilize biodegradable polymers for sustained release, improving patient adherence and therapeutic outcomes . Furthermore, ongoing studies explore novel derivatives aimed at enhancing efficacy against resistant strains while minimizing side effects.

Mechanistic Insights into Rifabutin’s Antimicrobial Activity

Rifabutin’s Interaction with Bacterial Ribonucleic Acid Polymerase: Structural and Functional Dynamics

Rifabutin exerts its bactericidal effects through selective inhibition of deoxyribonucleic acid-dependent ribonucleic acid polymerase (DdRp) in susceptible bacteria. Structurally classified as a rifamycin, rifabutin binds to the beta subunit of bacterial ribonucleic acid polymerase with high specificity, forming a stable drug-enzyme complex that prevents the initiation of ribonucleic acid chain synthesis [1] [6]. This interaction occurs within a deep pocket of the ribonucleic acid polymerase enzyme, where rifabutin’s ansa macrolide structure establishes multiple hydrophobic contacts and hydrogen bonds with conserved amino acid residues. The naphthofuran core of rifabutin inserts into the active site channel, sterically blocking the path of the elongating ribonucleic acid transcript beyond approximately 2-3 nucleotides [2].

Rifabutin demonstrates broader spectrum activity against gram-positive and gram-negative organisms compared to other rifamycins, including notable activity against Pseudomonas aeruginosa [1]. Its potency is particularly pronounced against mycobacterial species, where it inhibits ribonucleic acid synthesis at concentrations substantially lower than required for mammalian ribonucleic acid polymerases, explaining its selective antimicrobial effects [6]. The functional consequence of this binding is the suppression of messenger ribonucleic acid synthesis, leading to irreversible bacteriostatic effects at lower concentrations and bactericidal activity at higher concentrations through catastrophic disruption of bacterial protein synthesis machinery.

Table 1: Structural Determinants of Rifabutin's Ribonucleic Acid Polymerase Binding

Structural ElementBinding TargetFunctional Consequence
Naphthofuran coreActive site channelPhysical blockade of elongating ribonucleic acid transcript
Ansamycin bridgeBeta subunit interfaceStabilization of closed enzyme conformation
Piperidine imineHydrophobic binding pocketEnhanced binding affinity to mycobacterial enzymes
Hydroxyl groupsPolar residues near active siteHydrogen bonding network formation

Comparative Analysis of Rifabutin versus Rifampicin: Binding Affinity and Transcriptional Inhibition

Despite structural similarities, rifabutin and rifampicin exhibit significant differences in binding affinity and inhibitory potency against bacterial ribonucleic acid polymerase. Rifabutin possesses a lower dissociation constant (Kd) from the ribonucleic acid polymerase complex compared to rifampicin, enabling more sustained inhibition of transcription initiation [4]. Molecular docking analyses reveal rifabutin forms additional van der Waals contacts and hydrogen bonds within the binding pocket, contributing to its higher binding energy (ΔG = -11.5 kcal/mol versus -5.3 kcal/mol for rifampicin) [2] [5]. These structural advantages translate to superior minimum inhibitory concentration values against various mycobacterial strains, including those with reduced rifampicin susceptibility [6].

The functional divergence extends beyond direct antimicrobial effects to differential interactions with host cellular machinery. Rifabutin demonstrates significantly weaker induction of hepatic cytochrome P450 enzymes (approximately 40% the potency of rifampicin) due to reduced activation of the pregnane X receptor [6]. Crucially, rifabutin uniquely exhibits concurrent inhibition of P-glycoprotein efflux transporters through high-affinity binding to the inhibitory site, partially counterbalancing its own induction effects [2] [5]. This dual modulation results in distinct drug interaction profiles, particularly relevant in complex medication regimens.

Table 2: Comparative Pharmacological Properties of Rifabutin versus Rifampicin

ParameterRifabutinRifampicinFunctional Significance
Ribonucleic acid polymerase binding energy (ΔG)-11.5 kcal/mol-5.3 kcal/molHigher target affinity
Pregnane X receptor activationWeakStrongReduced enzyme induction
P-glycoprotein inhibitionPotent (IC50 = 0.3 µM)Weak (IC50 = 12.9 µM)Attenuated efflux induction
Plasma half-life45 (±17) hours3-4 hoursProlonged antimicrobial activity
Intracellular accumulation6-8 fold higherLowEnhanced activity against intracellular pathogens

Subcellular Targeting and Intracellular Bioavailability in Mycobacterial Pathogens

Rifabutin demonstrates exceptional intracellular penetration and retention within phagocytic cells, achieving concentrations 6-8 times higher than rifampicin in macrophages [5] [6]. This enhanced bioavailability is attributed to rifabutin's higher lipophilicity (logP = 3.2-3.5) compared to rifampicin (logP ≈ 2.7), facilitating passive diffusion across cellular membranes. Once internalized, rifabutin accumulates within lysosomes and acidic compartments where mycobacteria reside, maintaining bactericidal concentrations against both Mycobacterium tuberculosis and nontuberculous mycobacteria [3] [6].

This property is particularly crucial against Mycobacterium abscessus complex, where rifabutin exhibits differential activity against smooth (S) and rough (R) morphotypes. In vitro susceptibility testing reveals rough variants display 4-fold greater susceptibility to rifabutin (minimum inhibitory concentration = 16 μg/mL) compared to smooth variants (minimum inhibitory concentration = 64 μg/mL), attributed to the absence of surface glycopeptidolipids in rough strains that otherwise impede drug penetration [3]. However, within human macrophages, both morphotypes demonstrate equivalent susceptibility, indicating rifabutin efficiently overcomes the permeability barrier in the intracellular environment. Rifabutin treatment significantly reduces mycobacterial cord formation in both morphotypes, a critical pathophysiological feature associated with virulence [3].

Table 3: Rifabutin Activity Against Mycobacterium abscessus Morphotypes

ParameterSmooth VariantRough VariantSignificance
Minimum inhibitory concentration in broth64 μg/mL16 μg/mL4-fold difference
Minimum inhibitory concentration in macrophagesEquivalentEquivalentIntracellular barrier overcome
Glycopeptidolipid layerPresentAbsentPermeability determinant
Cording phenotypeMinimalExtensiveRifabutin reduces cord formation
Zebrafish model efficacyModerateHighConfirmed in vivo relevance

Synergistic Mechanisms with Antiretroviral Agents in Human Immunodeficiency Virus Coinfection Models

Rifabutin exhibits distinct pharmacodynamic interactions with antiretroviral agents that provide therapeutic advantages in human immunodeficiency virus-mycobacterial coinfection. Unlike rifampicin, rifabutin does not substantially induce cytochrome P450 3A4 metabolism, preserving plasma concentrations of protease inhibitors and nonnucleoside reverse transcriptase inhibitors [1] [8]. This permits concurrent administration without significant loss of antiretroviral efficacy. Mechanistically, rifabutin's weaker pregnane X receptor activation minimizes the induction of drug-metabolizing enzymes, while its concurrent inhibition of P-glycoprotein may enhance intestinal absorption of coadministered substrates [2].

Table 4: Rifabutin Interactions with Antiretroviral Drug Classes

Antiretroviral ClassInteraction MechanismClinical ConsequenceDose Adjustment Principle
Protease inhibitors (ritonavir-boosted)Reduced rifabutin metabolismIncreased rifabutin exposureRifabutin dose reduction (150 mg 2-3x/week)
Nonnucleoside reverse transcriptase inhibitors (efavirenz)Moderate enzyme inductionReduced rifabutin concentrationsRifabutin dose increase (450-600 mg/day)
Integrase strand transfer inhibitorsP-glycoprotein inhibitionEnhanced antiretroviral absorptionNone typically required
Nucleoside reverse transcriptase inhibitorsNo significant interactionUnchanged pharmacokineticsNo adjustment necessary

Properties

Product Name

Rifabutin

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate

Molecular Formula

C46H62N4O11

Molecular Weight

847.0 g/mol

InChI

InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,52-55H,16-19,21H2,1-11H3,(H,47,57)/b13-12+,20-15+,24-14-/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1

InChI Key

AZFBLLCNOQPJGJ-VXTBVIBXSA-N

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)C

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)/C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.